molecular formula C7H11ClF3N B6183751 rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2624109-48-2

rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

Katalognummer B6183751
CAS-Nummer: 2624109-48-2
Molekulargewicht: 201.6
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride (also known as R-6-trifluoromethyl-3-azabicyclo[3.2.0]heptane hydrochloride, or R-6-TFMA) is a chiral, fluorinated, bicyclic molecule with a wide range of applications in both chemical and pharmaceutical research. It has been used as a building block in the synthesis of various pharmaceuticals, and has been studied for its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

R-6-TFMA has been used as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory agents, analgesics, and anticonvulsants. It has also been studied for its potential as a therapeutic agent, with research showing that it has anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, R-6-TFMA has been studied for its potential to act as a chiral selector in the separation of enantiomers, and as a chiral catalyst in asymmetric synthesis.

Wirkmechanismus

The exact mechanism of action of R-6-TFMA is not yet fully understood. However, it is believed to act as an agonist at several G-protein coupled receptors, including the mu, delta, and kappa opioid receptors. It is also believed to interact with other targets, such as the serotonin and norepinephrine transporters, and to modulate the activity of other neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects
R-6-TFMA has been shown to have several biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. It has also been shown to modulate the activity of several neurotransmitters, including glutamate and GABA. Additionally, it has been shown to increase the release of dopamine, serotonin, and norepinephrine, and to reduce the activity of the enzyme acetylcholinesterase.

Vorteile Und Einschränkungen Für Laborexperimente

R-6-TFMA has several advantages for use in laboratory experiments. It is a stable molecule, with a low melting point and good solubility in aqueous media. Additionally, it is easily synthesized and can be used as a building block in the synthesis of other compounds. However, it is also important to note that R-6-TFMA is a chiral molecule, and therefore it is important to take into account the chiral nature of the molecule when conducting experiments.

Zukünftige Richtungen

R-6-TFMA has many potential future directions for research. These include the development of new synthetic methods for its synthesis, the exploration of its potential as a therapeutic agent, and the further study of its mechanism of action. Additionally, further research into its chiral selectivity and catalytic activity could lead to the development of new methods for the separation and synthesis of enantiomers. Finally, it may be possible to develop new compounds based on the structure of R-6-TFMA, which could have a range of potential applications in both chemical and pharmaceutical research.

Synthesemethoden

R-6-TFMA is synthesized from the reaction of 2-amino-3-trifluoromethylpyridine with 1-chloro-2-methylpropane in the presence of sodium hydroxide. The reaction is carried out in aqueous media at a pH of 8-9, and the product is isolated by extraction with ethyl acetate. The resulting compound is then converted to the hydrochloride salt by reaction with hydrochloric acid.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves the following steps: 1) synthesis of 3-azabicyclo[3.2.0]heptane, 2) introduction of a trifluoromethyl group, and 3) formation of the hydrochloride salt.", "Starting Materials": [ "cyclopentadiene", "acrolein", "hydrogen gas", "palladium on carbon", "sodium borohydride", "trifluoromethyl iodide", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "sodium chloride" ], "Reaction": [ "Step 1: Synthesis of 3-azabicyclo[3.2.0]heptane", "a) Cyclopentadiene is reacted with acrolein in the presence of hydrogen gas and palladium on carbon catalyst to form norbornene.", "b) Norbornene is then reacted with sodium borohydride to form 3-azabicyclo[3.2.0]heptane.", "Step 2: Introduction of a trifluoromethyl group", "a) 3-azabicyclo[3.2.0]heptane is reacted with trifluoromethyl iodide in the presence of sodium hydroxide to introduce the trifluoromethyl group.", "Step 3: Formation of the hydrochloride salt", "a) The resulting compound is then treated with hydrochloric acid in diethyl ether to form rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride.", "b) The product is isolated by filtration and washing with sodium chloride solution." ] }

CAS-Nummer

2624109-48-2

Produktname

rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

Molekularformel

C7H11ClF3N

Molekulargewicht

201.6

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.